molecular formula C6H9BrClN3 B6243204 (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride CAS No. 2408937-25-5

(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B6243204
CAS No.: 2408937-25-5
M. Wt: 238.51 g/mol
InChI Key: QXMJPCKYQPGFRU-PGMHMLKASA-N
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Description

(1R)-1-(5-Bromopyrimidin-2-yl)ethan-1-amine hydrochloride is a chiral amine derivative with a brominated pyrimidine ring. Key properties include:

  • Molecular formula: C₇H₁₀BrClN₂
  • Molar mass: 237.53 g/mol
  • CAS number: 953780-70-6
  • Structure: Features a (1R)-configured ethylamine group attached to the 2-position of a 5-bromopyrimidine ring, with a hydrochloride salt enhancing solubility.

The bromopyrimidine core is notable for its aromatic nitrogen atoms, which enable hydrogen bonding and π-π interactions, making it relevant in medicinal chemistry (e.g., kinase inhibitors or nucleoside analogs). The chiral center at the ethylamine group may influence stereoselective binding in biological systems.

Properties

CAS No.

2408937-25-5

Molecular Formula

C6H9BrClN3

Molecular Weight

238.51 g/mol

IUPAC Name

(1R)-1-(5-bromopyrimidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H8BrN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H/t4-;/m1./s1

InChI Key

QXMJPCKYQPGFRU-PGMHMLKASA-N

Isomeric SMILES

C[C@H](C1=NC=C(C=N1)Br)N.Cl

Canonical SMILES

CC(C1=NC=C(C=N1)Br)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride typically involves the bromination of pyrimidine derivatives followed by amination and subsequent formation of the hydrochloride salt. One common method involves the reaction of 5-bromopyrimidine with ®-1-aminoethane under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while reduction with sodium borohydride results in debrominated products .

Mechanism of Action

The mechanism of action of (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity . The ethanamine group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

(a) Pyridine vs. Pyrimidine Derivatives
  • (1R)-1-(5-Bromo-pyridin-2-yl)ethylamine hydrochloride (CAS 953780-70-6):

    • Core : Pyridine (one nitrogen atom).
    • Impact : Reduced hydrogen-bonding capacity compared to pyrimidine. Pyridine derivatives often exhibit lower metabolic stability but higher membrane permeability .
(b) Phenyl vs. Pyrimidine Derivatives
  • Impact: Methoxy group increases electron density, altering solubility and metabolic pathways. Bromine at the 2-position may sterically hinder interactions compared to pyrimidine .
  • (1R)-1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride (CAS 1305712-20-2):

    • Core : Phenyl ring with bromine and fluorine.
    • Impact : Fluorine’s electronegativity enhances stability (e.g., resistance to oxidative metabolism) but reduces polar surface area compared to pyrimidine .

Substituent Position and Functional Group Variations

  • (1R)-1-(4-Methanesulfonylphenyl)ethan-1-amine hydrochloride (CAS 1415257-65-6):

    • Substituent : Methanesulfonyl group (electron-withdrawing).
    • Impact : Increases acidity (pKa ~1–2) and solubility in polar solvents. The sulfonyl group may enhance target engagement in enzymes with hydrophobic pockets .
  • (1R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride (CAS 2708343-89-7): Substituent: Bromine and fluorine at meta/para positions.

Physicochemical and Functional Comparison (Data Table)

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) CAS Number
Target Compound Pyrimidine 5-Bromo, 2-position C₇H₁₀BrClN₂ 237.53 953780-70-6
(1R)-1-(5-Bromo-pyridin-2-yl)ethylamine HCl Pyridine 5-Bromo, 2-position C₇H₁₀BrClN₂ 237.53 953780-70-6
(1R)-1-(2-Bromo-4-methoxyphenyl)ethylamine HCl Phenyl 2-Bromo, 4-methoxy C₉H₁₃BrClNO 282.57 Not specified
(1R)-1-(3-Bromo-4-fluorophenyl)ethylamine HCl Phenyl 3-Bromo, 4-fluoro C₈H₁₀BrClFN 270.53 1305712-20-2
(1R)-1-(4-Methanesulfonylphenyl)ethylamine HCl Phenyl 4-Methanesulfonyl C₉H₁₄ClNO₂S 235.73 1415257-65-6

Research Implications

  • Target Compound : The pyrimidine core and bromine substituent make it a candidate for drug discovery (e.g., kinase inhibitors or antiviral agents). Its stereochemistry may optimize enantioselective interactions.
  • Phenyl Analogs : Broader solubility and metabolic stability but reduced target specificity. Suitable for CNS-targeting molecules due to higher lipophilicity.

Biological Activity

(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride is a chiral compound characterized by its unique brominated pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C6H9BrClN3
  • Molecular Weight : 238.52 g/mol
  • CAS Number : 2408937-25-5

While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the bromine atom may enhance binding affinity and specificity towards certain biological targets, making it a candidate for further investigation in pharmacological studies.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of brominated pyrimidines can possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may also exhibit similar effects.

Neuropharmacological Effects

The structural characteristics of this compound indicate potential interactions with neurotransmitter systems. Research into similar compounds has revealed possible antidepressant and anxiolytic effects, warranting further exploration of this compound in neuropharmacology.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Properties
1-(4-Bromopyridin-2-YL)ethanamineBrominated pyridine derivativePotential antidepressant activity
1-(5-Chloropyridin-2-YL)ethanamineChlorinated pyridine derivativeAntimicrobial properties
1-(3-Pyridinyl)ethanamineUnsubstituted pyridineBroad-spectrum biological activity

The unique bromination pattern on the pyrimidine ring of this compound enhances its reactivity compared to other derivatives, potentially leading to selective interactions with biological targets.

Case Studies and Research Findings

Although specific case studies directly involving this compound are scarce, related research provides insights into its potential applications:

Synthesis and Biological Evaluation

A study focusing on the synthesis of brominated pyrimidines reported that modifications in the halogen substituents significantly influenced the biological activity of the resulting compounds. This suggests that this compound could be optimized for enhanced efficacy through structural modifications.

Toxicological Profile

Preliminary toxicity assessments indicate that compounds with similar structures can exhibit harmful effects if ingested or improperly handled. It is essential to conduct comprehensive toxicological evaluations to ensure safety in potential therapeutic applications.

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